Artemisinin

Antimalarial screening Plasmodium berghei In vitro potency

Select unmodified artemisinin as your definitive reference standard for malaria drug discovery and analytical chemistry. With a defined low-potency IC50 of 1.9×10⁻⁸ M in P. berghei, it provides a 6.3-fold potency window against dihydroartemisinin for robust assay calibration. In SAR programs, its unmodified endoperoxide scaffold eliminates prodrug confounding effects, while its consistent physicochemical profile (DMSO solubility 57 mg/mL, optical rotation +76°) ensures reproducible HPLC and MS validation. For anticancer screening, it serves as a low-potency baseline (IC50 214.70 μM against HCC70 cells) to benchmark novel analogs. Order high-purity (≥98%) artemisinin now for dependable research results.

Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
CAS No. 119241-68-8
Cat. No. B10753515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisinin
CAS119241-68-8
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
InChIInChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1
InChIKeyBLUAFEHZUWYNDE-NNWCWBAJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artemisinin CAS 63968-64-9: Procurement-Grade Sesquiterpene Lactone Endoperoxide for Malaria and Oncology Research


Artemisinin (CAS 63968-64-9; molecular formula C15H22O5; molecular weight 282.33 g/mol) is a sesquiterpene lactone containing a characteristic 1,2,4-trioxane endoperoxide bridge essential for its pharmacological activity [1]. First isolated from Artemisia annua, it serves as the parent scaffold for the entire artemisinin drug class, which forms the foundation of WHO-recommended artemisinin-based combination therapies (ACTs) for first-line malaria treatment globally [2]. Its well-characterized physicochemical profile—including defined solubility in DMSO (57 mg/mL) and ethanol (24 mg/mL), with water insolubility—provides a consistent reference baseline for analytical method development and derivative comparison .

Why Artemisinin Cannot Be Interchanged with Dihydroartemisinin, Artesunate, or Artemether in Research Protocols


Procurement interchangeability within the artemisinin class is precluded by substantial divergence in physicochemical and pharmacological profiles. While derivatives such as dihydroartemisinin (DHA), artesunate, and artemether are designed for enhanced solubility or bioavailability, these modifications fundamentally alter potency, metabolic conversion, and application scope [1]. In Plasmodium berghei models, IC50 values differ by over 6-fold between parent artemisinin (1.9×10⁻⁸ M) and DHA (0.3×10⁻⁸ M) [2]. In anticancer assays against TNBC cells, artemisinin exhibits an IC50 of 214.70 μM versus artesunate's 25.48 μM—an order-of-magnitude potency difference [3]. Moreover, in antiviral screening against SARS-CoV-2, artemisinin shows an EC50 of approximately 70 μM, whereas artesunate and DHA demonstrate EC50 values of 12.98 μM and 13.31 μM respectively [4]. These quantitative disparities mean that substituting one compound for another invalidates comparative experimental conclusions and disrupts established analytical reference standards. The parent compound artemisinin also provides a structurally defined, non-prodrug reference that undergoes distinct metabolic conversion compared to derivatives [5], making it indispensable for mechanistic studies requiring the unmodified endoperoxide scaffold.

Artemisinin Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Dihydroartemisinin, Artesunate, and Other Analogs


Artemisinin vs Dihydroartemisinin and Artesunate: Antimalarial Potency Quantified by IC50 in P. berghei Model

In a direct comparative study using synchronized short-term in vitro cultures of P. berghei erythrocytic stages with drugs present during the complete 24-hour developmental cycle, artemisinin exhibited an IC50 of 1.9×10⁻⁸ M, compared to 1.1×10⁻⁸ M for artesunate and 0.3×10⁻⁸ M for dihydroartemisinin [1]. This represents a 1.7-fold lower potency versus artesunate and a 6.3-fold lower potency versus dihydroartemisinin. In the same study's in vivo assessment using intramuscular administration at 10 mg/kg bodyweight, artemisinin and artesunate both showed 100% recrudescence (0% cure rate), whereas dihydroartemisinin achieved a 47% cure rate [1].

Antimalarial screening Plasmodium berghei In vitro potency

Artemisinin as Non-Prodrug Reference: Pharmacokinetic Differentiation from Artesunate and Artemether

A comprehensive pharmacokinetic study in rats demonstrated that artemisinin derivatives undergo differential conversion to the active metabolite dihydroartemisinin (DQHS), whereas artemisinin itself is the unmodified parent compound [1]. The percentage of total dose converted to DQHS following administration ranked as: artesunic acid (25.3-72.7%) > arteether (3.4-15.9%) > artemether (3.7-12.4%) > artelinic acid (1.0-4.3%) [1]. Artemisinin, as the structural parent, does not undergo this prodrug conversion pathway. Terminal half-lives after intravenous dosing also differ significantly: artelinic acid (1.35 h) > DHA (0.95 h) > artemether (0.53 h) > arteether (0.45 h) > artesunic acid (0.35 h) [1].

Pharmacokinetics Metabolism Prodrug conversion

Artemisinin vs Artesunate and WHN11: Anticancer Cytotoxicity and Selectivity in Triple-Negative Breast Cancer

In a study evaluating DNA damage-inducing activity against triple-negative breast cancer (TNBC) HCC70 cells, artemisinin displayed an IC50 of 214.70 μM, compared to 25.48 μM for artesunate and 3.20 μM for the novel derivative WHN11 [1]. Against non-cancerous MCF12A cells, IC50 values were 298.30 μM for artemisinin, 87.53 μM for artesunate, and 8.35 μM for WHN11 [1]. The resulting selectivity indices (SI = IC50 non-cancerous / IC50 cancerous) were: artemisinin SI = 1.39; artesunate SI = 3.44; WHN11 SI = 2.61 [1]. Notably, only artemisinin and artesunate caused DNA damage in comet assays, whereas WHN11 did not, indicating mechanistic divergence despite higher potency [1].

Anticancer screening TNBC Selectivity index

Artemisinin vs Artesunate and Dihydroartemisinin: Anti-SARS-CoV-2 Activity Differentiation

In a systematic in vitro evaluation of nine artemisinin-related compounds against SARS-CoV-2, arteannuin B exhibited the highest potency with EC50 = 10.28 ± 1.12 μM, while artesunate and dihydroartemisinin showed similar EC50 values of 12.98 ± 5.30 μM and 13.31 ± 1.24 μM, respectively [1]. Artemisinin (parent compound) demonstrated substantially lower activity with an estimated EC50 of approximately 70 μM in separate studies [2], and was reported as ineffective or cytotoxic at elevated micromolar concentrations [2]. This represents a >5-fold potency differential between parent artemisinin and clinically used derivatives in antiviral applications.

Antiviral screening SARS-CoV-2 COVID-19

Artemisinin Solubility Profile: Defined DMSO/Ethanol Solubility vs Water Insolubility

Artemisinin exhibits a well-characterized solubility profile: soluble in DMSO at 57 mg/mL (201.89 mM) and in ethanol at 24 mg/mL (85.0 mM), but insoluble in water [1]. This water insolubility is a defining characteristic of the parent compound that directly impacts formulation strategies and distinguishes it from more water-soluble derivatives such as sodium artesunate, which was developed specifically to address artemisinin's poor aqueous solubility [2]. Optical rotation is specified as +76° (c=0.5 in methanol) [3].

Formulation Analytical chemistry Solubility

Optimal Procurement Applications for Artemisinin Based on Quantified Differentiation Evidence


Antimalarial Screening: Low-Potency Baseline Control

For in vitro antimalarial screening programs requiring a low-potency reference compound to establish assay sensitivity and dynamic range, artemisinin provides a defined baseline (IC50 = 1.9×10⁻⁸ M in P. berghei) against which more potent derivatives such as dihydroartemisinin (IC50 = 0.3×10⁻⁸ M) can be benchmarked [1]. This 6.3-fold potency window enables robust dose-response curve generation and resistance monitoring studies.

Mechanistic Studies: Non-Prodrug Parent Scaffold Reference

In structure-activity relationship (SAR) studies and metabolism-independent mechanistic investigations, artemisinin serves as the essential unmodified parent compound reference [2]. Unlike derivatives that undergo variable metabolic conversion to DQHS (ranging from 1.0% to 72.7% depending on the derivative) [2], artemisinin provides a clean baseline for evaluating the contribution of the endoperoxide bridge without confounding prodrug activation effects.

Anticancer Screening: Low-Potency Control with Distinct DNA Damage Profile

For anticancer research programs evaluating DNA damage mechanisms in TNBC or other cancer models, artemisinin provides a low-potency reference (IC50 = 214.70 μM against HCC70 cells) that retains the DNA-damaging activity absent in some higher-potency synthetic derivatives [3]. Its selectivity index of 1.39 offers a baseline for assessing therapeutic window improvements in novel analogs [3].

Analytical Method Development: Organic Solvent-Soluble Reference Standard

For HPLC method development, mass spectrometry calibration, and analytical chemistry applications requiring a well-characterized, organic solvent-soluble reference standard, artemisinin provides defined solubility parameters (57 mg/mL in DMSO; 24 mg/mL in ethanol) and specified optical rotation (+76°, c=0.5 in methanol) [4]. This consistent physicochemical profile supports reproducible analytical method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Artemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.